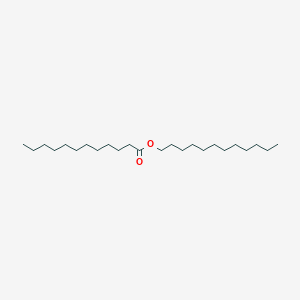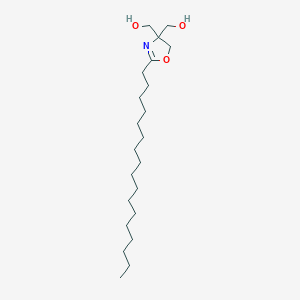
二硫化ゲルマニウム
説明
Germanium disulfide, also known as Germanium(IV) sulfide, is an inorganic compound with the chemical formula GeS₂. It is a white, high-melting crystalline solid that forms a three-dimensional polymeric structure. This compound is notable for its high melting point and its unique structural properties, which distinguish it from other similar compounds such as silicon disulfide .
科学的研究の応用
Germanium disulfide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various germanium-containing compounds and as a precursor for other germanium sulfides.
Biology: Research is ongoing into its potential biological applications, including its use in biosensors.
Medicine: Germanium disulfide is being investigated for its potential therapeutic properties, particularly in the field of oncology.
Industry: It is used in the production of semiconductors and as an electrode material in batteries
作用機序
Target of Action
Germanium disulfide (GeS2) is an inorganic compound that forms a 3-dimensional polymer It’s known that the compound interacts with various elements and compounds during its formation and dissolution .
Mode of Action
It is known that GeS2 is produced by treating a solution of germanium tetrachloride in a concentrated hydrochloric acid solution with hydrogen sulfide . It precipitates as a white solid and is insoluble in water. It dissolves in aqueous solutions of sodium sulfide owing to the formation of thiogermanates .
Biochemical Pathways
It’s worth noting that disulfide bonds play a crucial role in the folding and structural stabilization of many important extracellular peptide and protein molecules, including hormones, enzymes, growth factors, toxins, and immunoglobulins .
Pharmacokinetics
It’s known that ges2 is insoluble in water but soluble in liquid ammonia . This solubility characteristic may influence its bioavailability.
Result of Action
It’s known that ges2 forms a 3-dimensional polymer, in contrast to silicon disulfide, which is a one-dimensional polymer . The Ge-S distance in the compound is 2.19 Å .
Action Environment
The action of GeS2 can be influenced by environmental factors. For instance, its solubility can be affected by the presence of certain substances. It’s insoluble in water but dissolves in aqueous solutions of sodium sulfide . Furthermore, GeS2 is found in natural environments, specifically in fumaroles of some burning coal-mining waste heaps .
生化学分析
Biochemical Properties
Germanium, the primary element in Germanium disulfide, is a biologically active trace element for animals and humans . It is involved in metabolic processes in the human body . Germanium compounds have been found to delay the development of some malignant tumors, act as analgesics, and protect against radioactive radiation . Due to its unique properties, germanium can also affect various biochemical processes, stimulate tissue oxygenation, help cleanse the body of poisons and toxins, accelerate wound healing, have a beneficial effect on blood composition, and strengthen the immune system .
Cellular Effects
Germanium compounds have been found to have antiviral, interferon-inducing, adaptogenic, cardio- and hepatoprotective, antitoxic, analgesic, hypotensive, antianemic, and other activities . These compounds have versatile pharmacodynamic characteristics, including hepato-, neuro- and cardioprotective, and antihypoxic activity
Molecular Mechanism
It is known that Germanium disulfide is produced by treating a solution of germanium tetrachloride in a concentrated hydrochloric acid solution with hydrogen sulfide . It precipitates as a white solid
準備方法
Synthetic Routes and Reaction Conditions: Germanium disulfide can be synthesized through several methods. One common laboratory method involves treating a solution of germanium tetrachloride in concentrated hydrochloric acid with hydrogen sulfide. This reaction precipitates germanium disulfide as a white solid .
Industrial Production Methods: In industrial settings, germanium disulfide is often produced by reacting germanium dioxide with hydrogen sulfide at elevated temperatures. This method ensures a high yield of the desired product and is scalable for large-scale production .
化学反応の分析
Types of Reactions: Germanium disulfide undergoes various chemical reactions, including:
Oxidation: Germanium disulfide can be oxidized to form germanium dioxide.
Reduction: It can be reduced to elemental germanium under specific conditions.
Substitution: Germanium disulfide reacts with sodium sulfide to form thiogermanates.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or other oxidizing agents.
Reduction: Often requires hydrogen gas or other reducing agents.
Substitution: Sodium sulfide is a common reagent for substitution reactions.
Major Products:
Oxidation: Germanium dioxide (GeO₂)
Reduction: Elemental germanium (Ge)
Substitution: Thiogermanates (e.g., Na₂GeS₃)
類似化合物との比較
- Silicon disulfide (SiS₂)
- Germanium dioxide (GeO₂)
- Germanium monosulfide (GeS)
- Germanium diselenide (GeSe₂)
- Lead disulfide (PbS₂)
- Tin disulfide (SnS₂)
Uniqueness: Germanium disulfide is unique due to its three-dimensional polymeric structure, which contrasts with the one-dimensional structure of silicon disulfide. This structural difference imparts distinct physical and chemical properties to germanium disulfide, making it particularly valuable in applications requiring high thermal stability and specific electronic characteristics .
特性
IUPAC Name |
bis(sulfanylidene)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/GeS2/c2-1-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZVROFXIVWAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Ge]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GeS2 | |
| Record name | Germanium(IV) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Germanium(IV)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065177 | |
| Record name | Germanium sulfide (GeS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12025-34-2 | |
| Record name | Germanium sulfide (GeS2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12025-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Germanium sulfide (GeS2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012025342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Germanium sulfide (GeS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Germanium sulfide (GeS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Germanium disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of germanium disulfide?
A1: The molecular formula of germanium disulfide is GeS2. Its molecular weight is 136.75 g/mol.
Q2: What are the different polymorphs of GeS2?
A2: Germanium disulfide exists in three main forms: an amorphous form (a-GeS2), a layered crystalline form (2d-GeS2), and a quartz-like crystalline form (3d-GeS2) []. The layered 2d-GeS2 is a promising candidate for UV-polarized photodetection due to its wide band gap and anisotropic properties [].
Q3: How does pressure affect the structure of GeS2 glass?
A3: Under high pressure, GeS2 glass undergoes a gradual transition from a low-density amorphous state to a metallic high-density amorphous state. This change involves alterations in the local coordination of both germanium (Ge) and sulfur (S) atoms [].
Q4: How does the synthesis temperature influence the structure of GeS2 glass?
A4: Higher synthesis temperatures for GeS2 glass lead to increased bond angle disorder and the formation of stronger Ge-S bonds within the tetrahedral structure. Varying the thermal history within the vitrification temperature range also significantly impacts the structural network [].
Q5: What is the role of chemical disorder in the glass formation of GeS2?
A5: Chemical disorder in molten GeS2 influences its glass-forming ability. Germanium-rich local environments are crucial for glass formation at high cooling rates. A slight deviation from stoichiometry to GeS2.01 can significantly reduce the required cooling rate [, ].
Q6: What unique optical properties make GeS2 suitable for specific applications?
A6: GeS2 exhibits polarization-sensitive photodetection in the UV region due to its wide band gap (>3 eV) and significant in-plane anisotropy []. This makes it suitable for UV-polarized photodetection applications in fields like aerospace and space communications [].
Q7: How does pressure affect the optical properties of different GeS2 forms?
A7: Hydrostatic pressure causes a redshift in the optical bandgap of all three GeS2 forms, with the effect being most pronounced in a-GeS2. The infrared refractive index increases significantly with pressure for both a-GeS2 and 2d-GeS2, implying a substantial pressure-induced decrease in the average band gap. In contrast, 3d-GeS2 shows a smaller refractive index change [].
Q8: What insights do density functional molecular dynamics simulations provide about the electronic structure of amorphous GeS2?
A8: Simulations reveal a strong agreement between the computed electronic density of states and experimental XPS measurements. Analysis of the partial EDOS and inverse participation ratio, along with electronic contour plots, helps elucidate the nature of covalent bonds and charge transfer mechanisms within the amorphous structure [].
Q9: How is GeS2 used in second harmonic generation applications?
A9: Chalcogenide glasses based on germanium disulfide exhibit high second-order susceptibilities upon thermal poling. This property makes them suitable for second harmonic generation applications. For instance, the Ge25Sb10S65 glass composition, after optimization of the poling treatment, has shown a second-order coefficient χ(2) of up to 8 pm V–1 [].
Q10: How do the properties of GeS2 facilitate its use in phase-change materials?
A10: Bulk glassy GeTe2, structurally similar to GeS2, has shown potential as a precursor for next-generation phase-change materials. The discovery of this tetrahedral GeX2 family member opens up new avenues for exploring novel chalcogenide-based phase-change materials [].
Q11: Can you elaborate on the role of GeS2 in fast ion transport within glasses?
A11: Studies on sodium and silver vitreous sulfides suggest that isolated sulfur (Siso), surrounded only by mobile cations, plays a crucial role in facilitating fast ion transport. The Siso/Stot ratio serves as a reliable indicator of ionic conductivity, highlighting the significance of interconnected pathways involving Siso for enhanced ion diffusion in glassy electrolytes [].
Q12: What are some promising areas for future research on germanium disulfide?
A12: Future research can explore:
- Optimizing GeS2-based materials for high-performance, self-powered UV photodetection, particularly for large-area applications [].
- Further investigating the potential of GeS2 and related compounds as solid electrolytes for high-capacity solid-state batteries, focusing on strategies to enhance ionic conductivity [].
- Developing scalable methods for the controlled synthesis of GeS2 nanostructures with tailored properties for applications in optoelectronics and energy storage [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


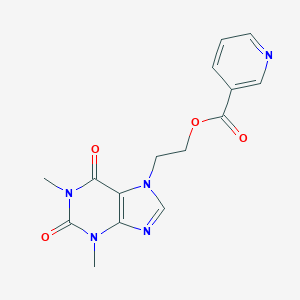
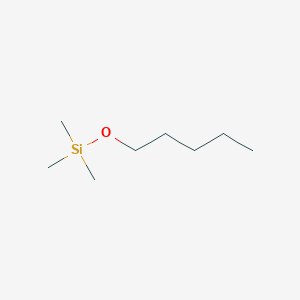


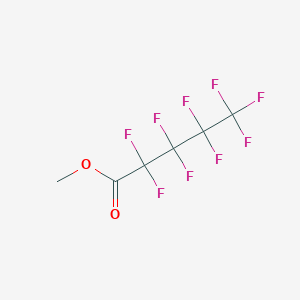
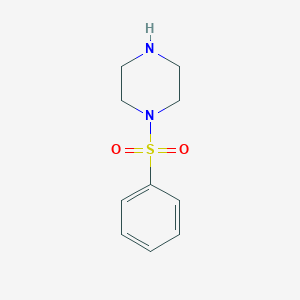

![{2-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B87594.png)
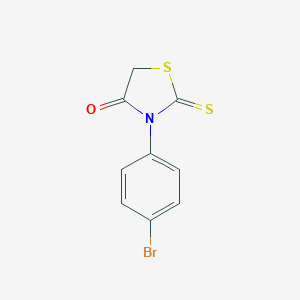
![[(2R,3R,5S,6S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)


